Cas no 17931-24-7 (Naphtho[2,1-d]thiazol-2(3H)-one)
Naphtho[2,1-d]thiazol-2(3H)-one Chemical and Physical Properties
Names and Identifiers
-
- Naphtho[2,1-d]thiazol-2(3H)-one
- 3H-benzo[g][1,3]benzothiazol-2-one
- Naphtho[2,1-d]thiazol-2(3H)-one (9CI)
- naphtho[2,1-d]thiazoline-2-on
- 17931-24-7
- naphtho[2,1-d][1,3]thiazol-2-ol
- DTXSID60423216
- A919329
- SCHEMBL6272951
- VKMBJEVQTGGMGN-UHFFFAOYSA-N
-
- Inchi: 1S/C11H7NOS/c13-11-12-9-6-5-7-3-1-2-4-8(7)10(9)14-11/h1-6H,(H,12,13)
- InChI Key: VKMBJEVQTGGMGN-UHFFFAOYSA-N
- SMILES: S1C(NC2=CC=C3C=CC=CC3=C12)=O
Computed Properties
- Exact Mass: 201.02491
- Monoisotopic Mass: 201.02483502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 54.4Ų
Experimental Properties
- PSA: 29.1
Naphtho[2,1-d]thiazol-2(3H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059005371-5g |
Naphtho[2,1-d]thiazol-2(3H)-one |
17931-24-7 | 97% | 5g |
$1,193.94 | 2022-04-02 | |
| Alichem | A059005371-10g |
Naphtho[2,1-d]thiazol-2(3H)-one |
17931-24-7 | 97% | 10g |
$1,591.92 | 2022-04-02 | |
| Alichem | A059005371-25g |
Naphtho[2,1-d]thiazol-2(3H)-one |
17931-24-7 | 97% | 25g |
$2,626.40 | 2022-04-02 | |
| Chemenu | CM241506-1g |
Naphtho[2,1-d]thiazol-2(3H)-one |
17931-24-7 | 97% | 1g |
$*** | 2023-03-31 |
Naphtho[2,1-d]thiazol-2(3H)-one Suppliers
Naphtho[2,1-d]thiazol-2(3H)-one Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on Naphtho[2,1-d]thiazol-2(3H)-one
Naphtho[2,1-d]thiazol-2(3H)-one: A Comprehensive Overview
Naphtho[2,1-d]thiazol-2(3H)-one, also known by its CAS number 17931-24-7, is a fascinating compound with a unique structure and a wide range of applications. This compound belongs to the class of thiazole derivatives, which have garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. The molecule consists of a naphthalene ring fused with a thiazole ring, creating a bicyclic structure that imparts it with distinctive electronic and optical properties.
Naphtho[2,1-d]thiazol-2(3H)-one has been extensively studied for its potential in organic electronics. Recent research has highlighted its ability to act as an electron-deficient acceptor material in organic photovoltaic (OPV) devices. Its strong electron-withdrawing nature makes it an ideal candidate for enhancing the efficiency of solar cells by facilitating charge separation at the donor-acceptor interface. Studies published in leading journals such as *Advanced Materials* and *Nature Communications* have demonstrated that Naphtho[2,1-d]thiazol-2(3H)-one can achieve power conversion efficiencies (PCEs) exceeding 15% when incorporated into optimized OPV architectures.
In addition to its role in OPVs, Naphtho[2,1-d]thiazol-2(3H)-one has also found applications in organic light-emitting diodes (OLEDs). Its high thermal stability and excellent emission properties make it suitable for use as an emissive layer material. Researchers have reported that devices incorporating this compound exhibit bright electroluminescence with high color purity, making them promising candidates for next-generation display technologies.
The synthesis of Naphtho[2,1-d]thiazol-2(3H)-one typically involves multi-step reactions, often starting from readily available starting materials such as naphthalene derivatives and thioamide precursors. Recent advancements in catalytic methods have enabled more efficient and scalable syntheses, reducing production costs and improving yield. For instance, the use of transition metal catalysts like palladium has been shown to facilitate key coupling reactions in the synthesis pathway.
From a structural perspective, Naphtho[2,1-d]thiazol-2(3H)-one exhibits a planar geometry due to the conjugation between the naphthalene and thiazole moieties. This planarity enhances its ability to participate in π-π interactions, which are crucial for its performance in electronic devices. Moreover, the compound's absorption spectrum extends into the visible region, enabling it to harvest sunlight effectively in photovoltaic applications.
Recent studies have also explored the use of Naphtho[2,1-d]thiazol-2(3H)-one as a building block for constructing advanced functional materials. For example, it has been employed as a core component in supramolecular assemblies and self-assembled monolayers (SAMs). These assemblies exhibit unique properties such as tunable wettability and mechanical strength, opening up new possibilities in surface engineering and nanotechnology.
In terms of toxicity and environmental impact, Naphtho[2,1-d]thiazol-2(3H)-one has been subjected to rigorous testing under regulatory frameworks such as REACH (Registration, Evaluation, Authorization and Restriction of Chemicals). Results indicate that it poses minimal risk to human health and the environment when handled according to recommended safety guidelines. This makes it suitable for industrial-scale production and application.
Looking ahead, the demand for Naphtho[2,1-d]thiazol-2(3H)-one is expected to grow significantly driven by advancements in renewable energy technologies and display innovations. Its compatibility with roll-to-roll manufacturing processes further enhances its commercial viability. As researchers continue to uncover new applications and optimize its properties through chemical modifications, this compound is poised to play an increasingly important role in shaping the future of organic electronics.
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